molecular formula C16H18 B14428423 1,3,5,7,9,11,13-Cyclotetradecaheptaene, 1,8-dimethyl- CAS No. 81770-67-4

1,3,5,7,9,11,13-Cyclotetradecaheptaene, 1,8-dimethyl-

Cat. No.: B14428423
CAS No.: 81770-67-4
M. Wt: 210.31 g/mol
InChI Key: CGVKWQDGKNDHHV-UHFFFAOYSA-N
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Description

1,3,5,7,9,11,13-Cyclotetradecaheptaene, 1,8-dimethyl- is a hydrocarbon compound with the molecular formula C16H18. This compound is a derivative of cyclotetradecaheptaene, which is also known as [14]annulene. The compound is characterized by its conjugated ring structure, which contains alternating double bonds. It is known for its dark-red needle-like crystals and plays a significant role in the study of aromaticity and conjugated systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,7,9,11,13-Cyclotetradecaheptaene, 1,8-dimethyl- can be achieved through various synthetic routes. One common method involves the cyclization of linear polyenes under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

1,3,5,7,9,11,13-Cyclotetradecaheptaene, 1,8-dimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, such as halides or hydroxyl groups .

Scientific Research Applications

1,3,5,7,9,11,13-Cyclotetradecaheptaene, 1,8-dimethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,5,7,9,11,13-Cyclotetradecaheptaene, 1,8-dimethyl- involves its interaction with molecular targets through its conjugated π-electron system. The compound can participate in various chemical reactions, such as electrophilic and nucleophilic attacks, due to the presence of multiple double bonds. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Similar Compounds

    Cyclooctatetraene: Another annulene with a similar conjugated ring structure but with eight carbon atoms.

    Cyclodecapentaene: A ten-carbon annulene with alternating double bonds.

    Cyclooctadecanonaene: An eighteen-carbon annulene with nine double bonds.

Uniqueness

1,3,5,7,9,11,13-Cyclotetradecaheptaene, 1,8-dimethyl- is unique due to its specific ring size and the presence of methyl groups at positions 1 and 8. These structural features influence its chemical reactivity and stability, distinguishing it from other annulenes. The compound’s ability to undergo rapid interconversion between isomeric forms at room temperature also sets it apart from similar compounds .

Properties

CAS No.

81770-67-4

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1,8-dimethylcyclotetradeca-1,3,5,7,9,11,13-heptaene

InChI

InChI=1S/C16H18/c1-15-11-7-3-5-9-13-16(2)14-10-6-4-8-12-15/h3-14H,1-2H3

InChI Key

CGVKWQDGKNDHHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=CC=C(C=CC=CC=C1)C

Origin of Product

United States

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